1H-Benzotriazole-1-methanol
Overview
Description
It is characterized by its white crystalline powder or irregular granular appearance and is soluble in organic solvents such as alcohol, ether, and ketone, while being slightly soluble in water . This compound is widely used in various industrial applications due to its unique physicochemical properties.
Mechanism of Action
- Primary Targets : 1H-Benzotriazole-1-methanol interacts with various targets, but its primary focus is on inhibiting corrosion of iron in aerated acidic media .
- Corrosion Inhibition : The compound adsorbs onto metal surfaces, creating a barrier that shields them from corrosive agents. It scavenges reactive oxygen species, further enhancing its protective effect .
- Hydroxymethylation : In synthetic chemistry, this compound serves as a reactant for the synthesis of other compounds. For example, it participates in substrate-directed anionic hydroxymethylation reactions .
- Formation of Hydroxylated Derivatives : When exposed to reactive oxygen species (such as hydroxyl radicals), this compound undergoes hydroxylation. Key derivatives include 7-hydroxy-1H-benzotriazole (1-P1) and 4-hydroxybenzotriazole (1-P2) .
- Further Transformations : These hydroxylated products can subsequently convert to compounds like 4,7-dihydroxy-1H-benzotriazole (1-P7), 4,7-diketo-1H-benzotriazole (1-P8), and 1,2,3-triazole-4,5-dicarboxylic acid (1-P9) .
- Environmental Factors : The compound’s efficacy depends on environmental conditions (e.g., pH, temperature, humidity). It remains stable under inert gas (nitrogen or argon) at 2-8°C .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Biochemical Analysis
Biochemical Properties
1H-Benzotriazole-1-methanol plays a significant role in biochemical reactions. It acts as a catalyst for the hydrolysis of phenyl esters of alpha-furoic acid and is used in the synthesis of hydroxy-skipped bis-homo-inositols as potential glycosidase inhibitors . The compound interacts with various enzymes and proteins, including glycosidases, which are involved in the hydrolysis of glycosidic bonds in carbohydrates. The nature of these interactions involves the inhibition of enzyme activity, leading to the prevention of carbohydrate breakdown.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by acting as a reactive oxygen scavenger, thereby protecting cells from oxidative stress . This compound can impact cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of reactive oxygen species (ROS) within the cell. The reduction in ROS levels can lead to changes in the expression of genes involved in oxidative stress response and metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to enzymes and proteins, inhibiting their activity through competitive or non-competitive inhibition . This inhibition can lead to changes in gene expression by altering the activity of transcription factors and other regulatory proteins. Additionally, this compound can act as a reactive oxygen scavenger, reducing the levels of ROS and thereby influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under various conditions, but its degradation can occur in the presence of strong oxidizing agents . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and protection against oxidative stress.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity and protect against oxidative stress without causing significant toxicity . At high doses, this compound can lead to adverse effects, including reduced body weight gain and organ damage. These toxic effects are primarily related to its impact on the central nervous system and other vital organs.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as glycosidases and other metabolic enzymes, influencing metabolic flux and metabolite levels . The compound can also affect the synthesis and degradation of other biomolecules, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its solubility and affinity for different cellular components.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and organelles . Its activity and function are influenced by its localization, as it can interact with specific biomolecules within these compartments. Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can modulate cellular processes.
Preparation Methods
The preparation of 1H-Benzotriazole-1-methanol typically involves the reaction of benzotriazole with formalin (an aqueous solution of formaldehyde). The process is straightforward and has remained largely unchanged since it was first reported in 1952 . The reaction conditions generally include mixing benzotriazole with formalin under controlled temperature and pH conditions to yield this compound. Industrial production methods may involve scaling up this reaction with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
1H-Benzotriazole-1-methanol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1H-Benzotriazole-1-methanol has a wide range of scientific research applications:
Chemistry: It is used as a corrosion inhibitor for metals, particularly in aerated acidic media. It also serves as a reactive oxygen scavenger and a catalyst in various organic synthesis reactions.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an antioxidant and its effects on cellular pathways.
Comparison with Similar Compounds
1H-Benzotriazole-1-methanol can be compared with other benzotriazole derivatives such as:
1H-Benzotriazole: The parent compound, which lacks the hydroxymethyl group, is also used as a corrosion inhibitor and in organic synthesis.
1-(Chloromethyl)-1H-benzotriazole: This derivative has a chloromethyl group instead of a hydroxymethyl group, making it more reactive in certain substitution reactions.
1-(Trimethylsilylmethyl)-1H-benzotriazole: This compound features a trimethylsilylmethyl group, which imparts different steric and electronic properties compared to the hydroxymethyl group.
The uniqueness of this compound lies in its balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry.
Properties
IUPAC Name |
benzotriazol-1-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-5-10-7-4-2-1-3-6(7)8-9-10/h1-4,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJIHEXYGRXHGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279361 | |
Record name | 1H-Benzotriazole-1-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10279361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28539-02-8 | |
Record name | 1H-Benzotriazole-1-methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028539028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzotriazole-1-methanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12463 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Benzotriazole-1-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10279361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Benzotriazole-1-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-Benzotriazole-1-methanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PY5HS4K4B4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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